12-Deoxyphorbol-13-angelate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

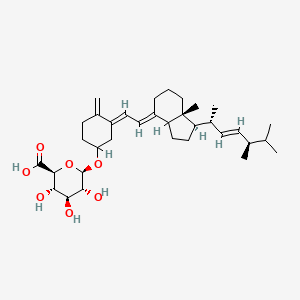

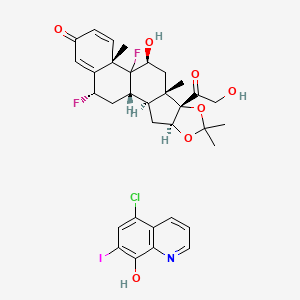

12-Deoxyphorbol-13-angelate is a natural product found in Euphorbia triangularis with data available.

科学的研究の応用

Synthesis and Clinical Research Applications

12-Deoxyphorbol-13-angelate, known as prostratin, is derived from the South Pacific tree Homalanthus nutans and synthesized for clinical research. Notably synthesized by Paul A. Wender and colleagues at Stanford University, prostratin was initially isolated as the active constituent by the National Cancer Institute (NCI) in 1992 for treating viral diseases like hepatitis in Western Samoa. With authorization from the National Institutes of Health (NIH), the AIDS Research Alliance (ARA) further developed prostratin as an anti-HIV drug in 2001. The synthetic methods utilizing phorbol as a raw material are reviewed, emphasizing the need for lower costs and higher yield in future studies (Luo De-hong, 2008).

Deoxypodophyllotoxin: A Structurally Related Compound

Though not directly about 12-Deoxyphorbol-13-angelate, studies on deoxypodophyllotoxin (DPT), closely related structurally to podophyllotoxin, reveal its potent antitumor and anti-inflammatory properties. Though it has yet to see clinical use, DPT's role as a precursor for semi-synthesis of cytostatic drugs like etoposide phosphate and teniposide, used in cancer therapy, is significant. This review of literature up to 2012 emphasizes DPT's potential as an anticancer compound and the need for in vivo studies for its clinical trials, alongside establishing alternative resources for its production (M. Khaled, Zhenzhou Jiang, & Lu-Yong Zhang, 2013).

Application in Metabolism and Toxicity Studies

Stable isotopes, including those of 12-Deoxyphorbol-13-angelate derivatives, are critical in human nutritional studies. They are used to assess body composition, energy expenditure, protein turnover, and general metabolic studies. Their safety is affirmed for human studies, with no adverse biological or physiological effects reported at the levels of enrichment used in research. The detailed review confirms the safe application of stable isotopes like deuterium, 18Oxygen, 13Carbon, and 15Nitrogen in nutritional research, which may be relevant for studies involving 12-Deoxyphorbol-13-angelate derivatives (P. S. Davies, 2020).

Pharmacological Effects and Potential Therapeutic Targets

DT-13, an isolated compound from Dwarf lillytruf tuber, shares similarities with 12-Deoxyphorbol-13-angelate in terms of pharmacological actions. DT-13 has multiple pharmacological effects, including anti-tumor, anti-inflammatory, cardioprotective, hepatoprotective, and immunomodulating effects. The review highlights the need for pharmaceutical dosage form and targeted drug delivery systems for DT-13, and further exploration in areas like brain, colorectal, hepatic, pancreatic, prostate, and blood cancers. The potential effects on carbohydrate and glucose metabolism also present a niche for future studies (G. J. Khan et al., 2018).

特性

CAS番号 |

65700-60-9 |

|---|---|

製品名 |

12-Deoxyphorbol-13-angelate |

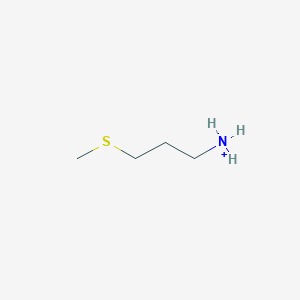

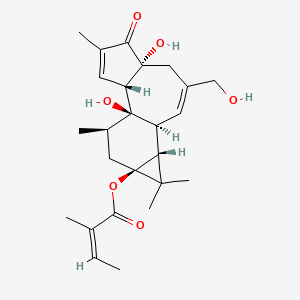

分子式 |

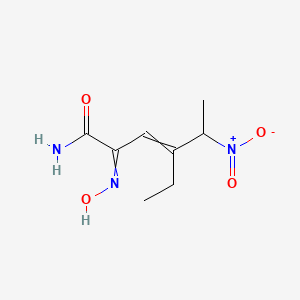

C25H34O6 |

分子量 |

430.5 g/mol |

IUPAC名 |

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O6/c1-7-13(2)21(28)31-24-10-15(4)25(30)17(19(24)22(24,5)6)9-16(12-26)11-23(29)18(25)8-14(3)20(23)27/h7-9,15,17-19,26,29-30H,10-12H2,1-6H3/b13-7-/t15-,17+,18-,19-,23-,24+,25-/m1/s1 |

InChIキー |

GFAGCYRBGVCTPP-APZZYBINSA-N |

異性体SMILES |

C/C=C(/C)\C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |

SMILES |

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |

正規SMILES |

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |

同義語 |

12-deoxyphorbol-13-angelate 12-deoxyphorbol-13-angelate, (1aR-(1aalph,1bbeta,4abeta,7aalph,7balpha,8alpha,9beta,9aalpha-(E)))-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)